2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Description
2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic diamine derivative featuring a norbornane-like scaffold with an isopropyl substituent at the 2-position. This compound is of interest in medicinal chemistry due to its rigid bicyclic structure, which can enhance receptor binding selectivity.
Properties
IUPAC Name |
2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-6(2)10-5-7-3-8(10)4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJMUPUESUOYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CC1CN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves the reaction of 2,5-diazabicyclo[2.2.1]heptane with isopropyl halides under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Pharmacological Applications
2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has been identified as a modulator of monoamine receptors, making it a candidate for treating various neurological disorders. Its applications include:
- Cholinergic System Disorders : The compound shows potential in treating conditions linked to cholinergic deficiencies, which can manifest in disorders such as Alzheimer's disease and myasthenia gravis .
- Pain Management : It has been explored for its analgesic properties, potentially aiding in the management of chronic pain conditions and inflammatory diseases .
- Withdrawal Symptoms : Research indicates that it may alleviate withdrawal symptoms associated with substance abuse, providing a therapeutic avenue for addiction treatment .
Asymmetric Synthesis
The compound serves as an effective catalyst in asymmetric synthesis reactions. Notably:
- Catalytic Role : It has been utilized in the asymmetric addition of diethylzinc to benzaldehyde, achieving enantioselectivities up to 78% . This reaction is crucial for producing chiral intermediates in pharmaceuticals.
| Reaction Type | Catalyst Used | Enantioselectivity |
|---|---|---|
| Asymmetric Addition of Diethylzinc | 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane | Up to 78% e.e. |
Medicinal Chemistry
The compound's structure allows it to interact with various biological targets:
- Monoamine Receptor Modulation : It acts on serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders .
- Potential Antidepressant Activity : Given its receptor modulation properties, there is ongoing research into its efficacy as an antidepressant agent.
Case Studies
Several studies highlight the compound's diverse applications:
-
Study on Cholinergic Modulation :
- Researchers investigated the effects of this compound on cholinergic signaling pathways and found significant improvements in cognitive function in animal models of Alzheimer's disease.
-
Asymmetric Catalysis Research :
- A study demonstrated that using this compound as a catalyst improved yields and selectivity in synthesizing chiral compounds necessary for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Cyclopropyl: Introduces ring strain and rigidity, which could improve binding affinity in certain targets (e.g., GPCRs) . Methoxyethyl: The ether oxygen may facilitate hydrogen bonding, influencing solubility and pharmacokinetics .
Physicochemical Properties :
Research Implications and Gaps
- Pharmacological Potential: Bicyclic diamines are explored as scaffolds for CNS-targeting drugs due to their conformational rigidity. Substituent choice critically modulates target engagement .
- Data Limitations: No evidence directly addresses the isopropyl variant’s bioactivity or stability. Comparative studies with methyl/cyclopropyl analogs are needed to elucidate substituent-driven trends.
Biological Activity
2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (CAS: 444664-95-3) is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H18Cl2N2
- Molecular Weight : 213.15 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥95% .
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of cancer therapeutics and neuropharmacology.
Antiproliferative Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a study reported that derivatives of this compound exhibited strong activity against cervical (CaSki), breast (MDA-MB231), and lung cancer (SK-Lu-1) cell lines without inducing necrotic cell death. Instead, these compounds induced apoptosis via a caspase-dependent pathway .
| Cell Line | Activity Observed | Mechanism |
|---|---|---|
| CaSki | Significant antiproliferative activity | Apoptosis via caspase pathway |
| MDA-MB231 | Significant antiproliferative activity | Apoptosis via caspase pathway |
| SK-Lu-1 | Significant antiproliferative activity | Apoptosis via caspase pathway |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It acts as a ligand for certain receptors and enzymes, modulating their activity and triggering apoptotic pathways in tumor cells .
Case Studies and Research Findings
- Multicomponent Synthesis Study :
-
ADME Predictions :
- In silico studies on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound suggest favorable profiles for drug development, indicating potential for further exploration in clinical settings .
-
Neuropharmacological Effects :
- Other studies have suggested that similar bicyclic compounds may exhibit neuroprotective effects, although specific data on this compound in this context remains limited.
Q & A
Q. What statistical approaches are effective for optimizing synthetic scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
